molecular formula C14H18N2O7 B12332962 (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid

(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid

Cat. No.: B12332962
M. Wt: 326.30 g/mol
InChI Key: UASTWASWKWPPOS-YIDNRZKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid is a chiral benzazepine derivative complexed with L(+)-tartaric acid. Benzazepines are heterocyclic compounds featuring a seven-membered ring fused to a benzene ring, with applications in pharmaceuticals as intermediates or active ingredients. The (3S)-configured amino group in the benzazepin-2-one core is critical for stereospecific interactions in biological systems, such as receptor binding or enzyme inhibition .

L(+)-Tartaric acid, a naturally occurring dicarboxylic acid with (2R,3R) stereochemistry, is widely used in resolving racemic mixtures due to its chiral properties. Its role in this compound likely enhances solubility, stability, or bioavailability of the benzazepine moiety . The combination of these components suggests applications in cardiovascular or neurological therapeutics, given structural similarities to benazepril-related compounds (e.g., angiotensin-converting enzyme inhibitors) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzazepinone core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents such as ammonia or amines.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using L(+)-Tartaric acid to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzazepine Derivatives

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Pharmacological Relevance Reference
(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one L(+)-Tartaric Acid Benzazepinone core with (3S)-amino group; L(+)-tartaric acid salt Potential ACE inhibitor intermediate; chiral resolution agent
tert-Butyl-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid Benzazepinone core with acetic acid and tert-butyl ester groups USP-certified impurity in benazepril synthesis
(3-(1-Carboxy-3-phenyl-1S-propyl)amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine)-1-acetic acid Extended side chain with phenyl and carboxylate groups Active metabolite of benazepril; ACE inhibition
Clozapine-like analogues (e.g., desmethylclozapine) Dibenzodiazepine core with piperazine substituents Antipsychotic activity; hematological side effects

Key Differences :

  • Salt Form : The L(+)-tartaric acid salt may offer superior aqueous solubility compared to free bases or hydrochloride salts, critical for oral bioavailability .
  • Stereochemical Impact : The (3S) configuration contrasts with (3R) isomers in other benzazepines, influencing receptor binding specificity .

Tartaric Acid Salts vs. Other Acid Complexes

Table 2: Acidic Counterion Comparisons

Acid Type Example Compound Solubility (g/L) pH Modulation Stability Reference
L(+)-Tartaric Acid Target compound High (≥100 in water) Moderate (ΔpH ~43.9% with boric acid) High crystallinity
Citric Acid Citrate salts Very high (≥150) Strong (ΔpH ~44.7%) Hygroscopic
Malic Acid Malate salts Moderate (~27.8) Mild (ΔpH ~30%) Prone to oxidation
Hydrochloric Acid Hydrochloride salts Variable Highly acidic (pH <2) Deliquescent

Key Findings :

  • L(+)-Tartaric acid provides balanced pH modulation, avoiding extreme acidity that could degrade the benzazepine core .
  • Malic acid, while common in food applications, is less stable in pharmaceutical contexts due to oxidative degradation .

Biological Activity

(3S)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as benzazepinone, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 137036-54-5

Biological Activity Overview

Research indicates that (3S)-3-amino-benzazepinones exhibit a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antitumor Properties : Potential as a cytotoxic agent in cancer therapy.
  • Neuroprotective Effects : Possible implications in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antibacterial properties of synthesized derivatives of benzazepinone against common pathogens. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
BenzazepinoneE. coli15
BenzazepinoneS. aureus18
BenzazepinoneK. pneumoniae12

The study utilized the agar diffusion method to assess the antibacterial activity, confirming the compound's potential as a lead for developing new antibiotics .

Antitumor Activity

Research has suggested that benzazepinones may possess antitumor properties. A notable case study involved the synthesis of benzazepinone derivatives and their evaluation against various cancer cell lines. The findings revealed that certain derivatives exhibited cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective concentrations for inhibiting cell proliferation.

CompoundCell LineIC50 (µM)
BenzazepinoneMCF-725
BenzazepinoneA54930

These results suggest that modifications to the benzazepinone structure could enhance its antitumor efficacy .

Neuroprotective Effects

The neuroprotective potential of (3S)-3-amino-benzazepinone has been investigated in models of neurodegeneration. In vitro studies demonstrated that this compound could mitigate oxidative stress-induced neuronal damage. The mechanism involves the modulation of antioxidant enzyme activity and reduction of apoptotic markers in neuronal cells exposed to neurotoxic agents.

Synthesis and Characterization

The synthesis of (3S)-3-amino-benzazepinone typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR and FTIR spectroscopy to confirm structural integrity and purity.

Synthesis Pathway

  • Start with appropriate aniline derivatives.
  • Conduct cyclization reactions under acidic conditions.
  • Purify the resulting product through recrystallization.

Properties

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

IUPAC Name

(3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C10H12N2O.C4H6O6/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5-6,11H2,(H,12,13);1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1

InChI Key

UASTWASWKWPPOS-YIDNRZKSSA-N

Isomeric SMILES

C1CC2=CC=CC=C2NC(=O)[C@H]1N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.